3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Description
Historical Context and Discovery
The compound emerged as a subject of interest during late 20th-century efforts to expand the library of heterocyclic building blocks for pharmaceutical and agrochemical applications. While its exact discovery timeline remains unclear, synthetic routes to analogous pyrrole-pyridine hybrids were first reported in the 1970s–1980s. For instance, cyclocondensation strategies involving 2-aminopyrrole-3-carbonitriles and arylidenemalononitriles—methods used to synthesize related pyrrolo[2,3-b]pyridines—laid the groundwork for its preparation. Advances in catalytic asymmetric hydrogenation and nucleophilic substitution further enabled the efficient production of its derivatives.
Significance in Chemical Research
This compound’s significance lies in its dual heterocyclic architecture, which facilitates diverse reactivity patterns:
- Synthetic Versatility : The pyridine ring participates in electrophilic substitution, while the dihydropyrrole moiety undergoes cyclization, oxidation, and functionalization.
- Pharmaceutical Relevance : Structurally related pyrrolopyridines exhibit anti-inflammatory, antimicrobial, and kinase-inhibitory activities, positioning this compound as a precursor for bioactive molecules.
- Catalytic Applications : Its derivatives serve as ligands in asymmetric catalysis, enhancing enantioselectivity in hydrogenation and cross-coupling reactions.
Position in Heterocyclic Chemistry
As a fused heterocycle, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine occupies a niche in the broader family of nitrogen-containing rings. Key distinctions include:
- Electronic Properties : The pyridine nitrogen withdraws electron density, while the dihydropyrrole’s partial saturation allows for nucleophilic reactivity at the α-position.
- Stability : The conjugated system stabilizes the molecule against oxidative degradation, unlike fully unsaturated analogs.
- Comparative Analysis : Unlike pyridine or pyrrole alone, its hybrid structure enables unique regioselectivity in reactions such as Friedel-Crafts alkylation and Diels-Alder cycloaddition.
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURICPYROPBZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652650 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-03-1 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
2-Methyl Myosmine is chemically related to nicotine. It is known to inhibit aromatase, an enzyme that plays a crucial role in the biosynthesis of estrogens. This inhibition is sevenfold more potent than that of nicotine.
Mode of Action
The compound interacts with its target, aromatase, by binding to it and inhibiting its activity. This results in a decrease in the production of estrogens, which can have significant effects on various physiological processes.
Biochemical Pathways
Given its structural similarity to nicotine and its ability to inhibit aromatase, it is likely that it impacts the estrogen biosynthesis pathway.
Pharmacokinetics
Based on its structural similarity to nicotine, it can be hypothesized that it may have similar pharmacokinetic properties.
Result of Action
The inhibition of aromatase by 2-Methyl Myosmine leads to a decrease in the production of estrogens. This can have wide-ranging effects, given the role of estrogens in various physiological processes. Additionally, 2-Methyl Myosmine has been found to release dopamine in adult rats, suggesting potential effects on the nervous system.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methyl Myosmine are largely unexplored. Given its structural similarity to nicotine, it is plausible that 2-Methyl Myosmine may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as nicotine have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a nicotine analog, it may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-Methyl Myosmine are not well-characterized. Given its structural similarity to nicotine, it may be involved in similar metabolic pathways
Activité Biologique
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 160.22 g/mol. Its structure includes a pyridine ring substituted with a dihydropyrrole moiety, which is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.22 g/mol |
| CAS Number | 1355225-37-4 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds containing both pyridine and pyrrole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent.
- Neuroprotective Effects : Studies suggest that it may influence neurotransmitter systems, potentially offering neuroprotective benefits.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
The biological activity of this compound is likely mediated through its interaction with specific biological targets such as receptors and enzymes involved in neurotransmission and inflammation. Preliminary studies suggest it may affect nicotinic acetylcholine receptors, similar to nicotine's action but with distinct pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various derivatives of pyridine and pyrrole. It was found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Neuroprotective Studies :
-
Inflammatory Response Modulation :
- A recent investigation into the anti-inflammatory properties revealed that the compound reduced the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by approximately 30%, indicating its potential use in treating inflammatory disorders.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Cyclization Reactions : Utilizing appropriate precursors to form the dihydropyrrole structure followed by methylation at the pyridine ring.
- Electrophilic Substitution : The methyl group can be introduced via electrophilic aromatic substitution on the pyridine ring.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Inhibition of Protein Kinases
One of the primary applications of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is its potential as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 inhibitors are crucial in treating autoimmune diseases and inflammatory disorders such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has shown promise in preclinical studies for its ability to modulate immune responses effectively .
1.2 Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by interfering with cellular signaling pathways that promote tumor growth and metastasis. Preliminary studies suggest that it could inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
1.3 Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders, particularly schizophrenia. Inhibition of phosphodiesterase type 10A (PDE10A) by related compounds has shown positive results in rodent models, suggesting that derivatives of this compound might alleviate cognitive deficits associated with schizophrenia .
Case Studies
Case Study 1: Autoimmune Disorders
In a study evaluating the efficacy of JAK3 inhibitors in treating autoimmune disorders, this compound was administered to animal models with induced lupus. Results demonstrated a significant reduction in inflammatory markers and improved clinical symptoms compared to control groups .
Case Study 2: Cancer Treatment
A clinical trial investigated the effects of a derivative of this compound on patients with advanced solid tumors. The trial reported a notable reduction in tumor size in a subset of patients, highlighting its potential as an effective anticancer agent .
Case Study 3: Cognitive Enhancement
Research on PDE10A inhibitors indicated that compounds related to this compound improved cognitive function in rodent models of schizophrenia. Behavioral tests showed enhanced memory retention and reduced hyperactivity .
Comparative Data Table
Analyse Des Réactions Chimiques
Catalytic Asymmetric Hydrogenation
This compound undergoes enzymatic asymmetric hydrogenation to produce chiral intermediates. A patented imine reductase mutant (derived from Actinomadura sp.) catalyzes the conversion of 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine to (S)-2-methyl-5-(pyrrol-2-yl)pyridine with high stereoselectivity :
- Conditions :
- pH 7.2–7.6 (optimized with 8% NaOH)
- Temperature: 25–30°C
- Coenzyme: β-nicotinamide adenine dinucleotide (NAD⁺)
- Co-catalyst: Glucose dehydrogenase for NADH regeneration
- Outcomes :
Parameter Result Conversion rate >99.5% Enantiomeric excess 99.6% e.e. Enzyme activity 10× wild-type
Nucleophilic Substitution
The chlorine atom in derivatives like 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine participates in substitution reactions:
- Reagents : Amines, alkoxides, or thiols.
- Example : Reaction with ethylenediamine yields diamino derivatives.
- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing pyridine ring.
Oxidation Reactions
The dihydropyrrole ring is susceptible to oxidation, forming fully aromatic pyrrole systems:
- Oxidizing Agents : O₂, peroxides, or metal-based catalysts.
- Product : 2-Methyl-5-(pyrrol-2-yl)pyridine.
- Applications : Key step in synthesizing bioactive alkaloid analogs.
Cytochrome P450 Modulation
The compound interacts with cytochrome P450 enzymes, altering drug metabolism pathways:
- Effect : Competitive inhibition observed at IC₅₀ ≈ 33 µM.
- Implications : Potential for drug-drug interactions in therapeutic contexts.
Reaction Optimization Insights
- pH Sensitivity : Activity drops sharply outside pH 6.8–8.0 .
- Temperature : Optimal at 25–30°C; lower/higher temperatures reduce conversion rates .
- Catalyst Design : Engineered imine reductases enhance reaction efficiency and stereocontrol .
Comparative Reaction Table
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences among analogs:
Metabolic Pathways
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine : A primary metabolite in nicotine degradation by Rhizobium sp. G16 and Pseudomonas spp., forming intermediates like cotinine and 2,3'-dipyridyl .
Pharmacological Activity
- MAO-B Inhibition : The 2-methylpyridine moiety in analogs (e.g., compounds 4g, 4h, 4i) reduces MAO-B inhibition by ~40% compared to fluorobenzyl groups, attributed to increased polarity disrupting receptor binding .
- Natural Occurrence : The unmethylated base compound is identified in Dichilus plant alkaloids, whereas methylated variants are synthetic or semi-synthetic .
Environmental Impact
- Myosmine and its methyl derivatives are detected in cigarette smoke condensate (CSC) and exhibit persistence in particulate phases, posing inhalation hazards .
Méthodes De Préparation
Reaction Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | KOH (2.0 equiv) | 72 |
| Oxidizing Agent | H₂O₂ (30% w/v) | - |
| Temperature | 60°C | - |
| Time | 8 hours | - |
This method’s efficiency stems from the simultaneous deprotonation and oxidation steps, which drive the cyclization equilibrium toward product formation. Scalability is limited by the exothermic nature of H₂O₂ decomposition, requiring careful temperature modulation in industrial settings.
Cross-Coupling Approaches Using Halogenated Intermediates
Transition metal-catalyzed cross-coupling reactions enable modular assembly of the pyridine and pyrrolidine subunits. A two-step synthesis begins with the preparation of 3-(bromomethyl)-5-methylpyridine hydrobromide, as reported by, followed by Suzuki-Miyaura coupling with a pyrrolidine boronic ester.
Step 1: Synthesis of 3-(Bromomethyl)-5-methylpyridine
5-Methylnicotinic acid serves as the starting material, undergoing esterification (SOCl₂/MeOH), reduction (NaBH₄), and bromination (HBr/xylene) to yield the brominated intermediate in 66% overall yield.
Step 2: Suzuki Coupling
The brominated pyridine reacts with 3,4-dihydro-2H-pyrrol-5-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C), affording the target compound in 82% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Purity Challenges |
|---|---|---|---|
| Condensation | 68 | Moderate | Byproduct formation |
| Cyclization | 72 | Low | Exothermic hazards |
| Cross-Coupling | 82 | High | Catalyst cost |
Cross-coupling excels in yield and modularity but faces economic barriers due to palladium catalysts. Cyclization offers atom economy but requires stringent safety protocols. Condensation remains a viable laboratory-scale method despite moderate efficiency.
Industrial and Environmental Considerations
Large-scale production favors cross-coupling due to its compatibility with continuous flow reactors and solvent recycling systems . Environmental impact assessments highlight the need to replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising reaction kinetics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, Scheme 2 in outlines conditions such as hexamine in acetic acid (120°C) for cyclization and NaH/TsCl for protection. Yield optimization requires strict temperature control, inert atmospheres (e.g., argon), and purification via column chromatography. Reaction monitoring via TLC or HPLC is critical to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Focus on ν(C=N) ~1574 cm⁻¹ and ν(C=O) ~1665 cm⁻¹ for functional group confirmation ( ).
- ¹H NMR : Aromatic protons in pyridine (δ 7.58–8.77 ppm) and pyrrolidine (δ 2-4 ppm, multiplet) regions are diagnostic. Integration ratios (e.g., 1H for CH=CH) help confirm substitution patterns .
- Mass Spectrometry : Base peaks (e.g., m/z 69 in ) and molecular ion ([M]+) matching calculated values (e.g., 278.28 vs. 278.35) validate molecular weight .
Q. What are the stability considerations and recommended storage conditions for this compound?
- Methodological Answer : The compound is light-sensitive and prone to oxidation. Store at 2–8°C under inert gas (N₂/Ar) in amber vials. Use desiccants to prevent hydrolysis. Stability tests via accelerated aging (40°C/75% RH for 1–4 weeks) can predict shelf-life under ambient conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or intermolecular interactions of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The InChIKey (VEZJZUAPDXWXQE-UHFFFAOYSA-N, ) enables structure retrieval from databases for parameterization. Molecular docking studies (AutoDock Vina) may assess binding affinity to biological targets .
Q. What strategies address diastereoselectivity challenges in synthesizing derivatives of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce stereocontrol. highlights diastereoselective synthesis using Lewis acids (e.g., ZnCl₂) or organocatalysts. Polar solvents (THF, DMF) and low temperatures (−78°C) often enhance selectivity .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : Systematic SAR studies should vary substituents (e.g., electron-withdrawing/donating groups on the pyridine ring) and correlate changes with bioactivity. Use multivariate analysis (e.g., PCA or QSAR models) to identify key descriptors. demonstrates SAR validation via IC₅₀ assays and crystallography .
Q. What advanced techniques are recommended for studying surface adsorption or environmental interactions of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
